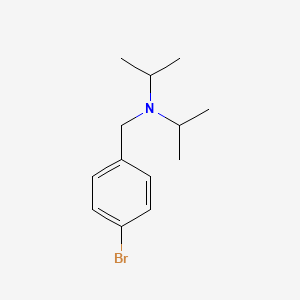

4-Bromo-N,N-diisopropylbenzylamine

Description

Contextualization within Halogenated Benzylamine (B48309) Chemistry

Halogenated benzylamines are a class of compounds widely recognized for their utility as raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a halogen atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.

The bromine atom in 4-Bromo-N,N-diisopropylbenzylamine is particularly significant. Aryl bromides are often preferred substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.govarkat-usa.org These reactions offer a powerful and versatile methodology for elaborating the core structure, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. The reactivity of the C-Br bond allows for selective functionalization, a key strategy in multi-step organic synthesis.

Furthermore, the diisopropylamino group imparts specific properties to the molecule. The bulky isopropyl substituents provide steric hindrance around the nitrogen atom, which can influence the regioselectivity of reactions at other positions of the molecule. This steric bulk can also enhance the solubility of the compound and its derivatives in organic solvents, facilitating their use in a broader range of reaction conditions. The tertiary amine itself is a functional group that can be used to direct metallation reactions or can be quaternized to introduce cationic charges, further expanding its synthetic utility.

Significance as a Precursor in Advanced Organic Material Development

The unique structural characteristics of this compound make it a promising precursor for the synthesis of advanced organic materials. While specific, large-scale applications are still emerging, its potential is rooted in the established reactivity of its constituent functional groups. The ability to undergo palladium-catalyzed cross-coupling reactions at the brominated position is a key feature for building conjugated systems, which are the cornerstone of many organic electronic materials. nih.govnih.gov

For instance, by participating in Suzuki or similar coupling reactions, this molecule can be incorporated into larger polymeric or oligomeric structures. nih.gov The resulting materials could possess interesting photophysical or electronic properties, depending on the nature of the coupled aromatic systems. The tertiary amine functionality offers a site for post-synthetic modification, such as oxidation to an N-oxide or quaternization to form ionic materials. These modifications can be used to tune the material's properties, such as its solubility, electronic energy levels, and self-assembly behavior.

Although direct examples of polymers or organometallic frameworks derived specifically from this compound are not yet widely reported in mainstream literature, its structure is analogous to other building blocks used in the synthesis of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The combination of a reactive aryl halide for polymerization or derivatization and a tertiary amine for property modulation positions this compound as a valuable synthon for future innovations in materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-5-7-13(14)8-6-12/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGBVBNOXIPZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344677 | |

| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98816-61-6 | |

| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-diisopropylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing 4 Bromo N,n Diisopropylbenzylamine

Cross-Coupling Reactions at the Benzylic Bromine Moiety

The bromine atom attached to the phenyl ring of 4-Bromo-N,N-diisopropylbenzylamine serves as a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of substituted aromatic compounds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in mediating the reaction between aryl halides and a variety of coupling partners. While direct experimental data on this compound is limited in readily available literature, its reactivity can be inferred from studies on structurally similar compounds, such as other 4-bromo-N-alkylanilines and related aryl bromides.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. chemicalbook.comnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex molecules. Although a specific example utilizing this compound is not prominently documented, the successful Sonogashira coupling of various aryl bromides suggests its applicability. For instance, the coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes proceeds efficiently under standard Sonogashira conditions. nih.gov A general representation of this reaction applied to this compound is depicted below:

General Scheme for Sonogashira Coupling

Where R can be a variety of functional groups.

| Catalyst System | Coupling Partner | Solvent | Base | Temperature | Yield | Reference |

| Pd(PPh₃)₄ / CuI | Phenylacetylene (B144264) | Toluene | Et₃N | Room Temp. | Good | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | Toluene | Et₃N | Room Temp. | Good | nih.gov |

| Pd(OAc)₂ / Dabco | Various alkynes | DMF | K₂CO₃ | 125 °C | Moderate | google.com |

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides. Yields and conditions are based on analogous reactions and represent expected outcomes.

In many synthetic strategies, terminal alkynes are protected, often with a silyl (B83357) group such as trimethylsilyl (B98337) (TMS), to prevent unwanted side reactions. Following a Sonogashira coupling with a silyl-protected alkyne, the silyl group can be selectively removed to regenerate the terminal alkyne. This two-step process allows for the introduction of a reactive alkyne functionality that can be further elaborated. The desilylation is typically achieved under mild basic or fluoride-mediated conditions. While no direct literature exists for this sequence with this compound, the reaction is a standard and reliable synthetic transformation. rsc.org

General Scheme for Desilylation

| Desilylating Agent | Solvent | Temperature | Reference |

| K₂CO₃ | Methanol | Room Temp. | rsc.org |

| TBAF | THF | Room Temp. | rsc.org |

Table 2: Common Conditions for Desilylation of Terminal Alkynes.

Exploration of Other Transition-Metal Catalyzed Cross-Couplings

Beyond the Sonogashira reaction, the bromine atom of this compound is amenable to other important palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. mdpi.comexpresspolymlett.com It is widely used for the synthesis of biaryl compounds. The successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids highlights the feasibility of this reaction for our target compound. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.comresearchgate.net This reaction is a cornerstone for the synthesis of complex olefinic structures.

Stille Coupling: In the Stille reaction, the aryl bromide is coupled with an organotin compound. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgnih.gov This is a powerful tool for the synthesis of substituted anilines and related compounds.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| Heck | Styrene | Pd(OAc)₂ / LHX | K₂CO₃ | DMF/H₂O | mdpi.com |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | organic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | chemspider.com |

Table 3: Overview of Other Potential Cross-Coupling Reactions. Conditions and catalysts are based on general procedures and reactions of similar substrates.

Functional Group Interconversions of the Aryl Halide Site

The bromine atom in this compound is not only a leaving group in cross-coupling reactions but can also be transformed into other functional groups through different chemical pathways. A key transformation is the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species.

A notable study demonstrated that while 3-bromo-N,N-dimethylbenzylamine and 4-bromo-N,N-diethylbenzylamine failed to form a Grignard reagent with magnesium in diethyl ether, the reaction proceeded smoothly in tetrahydrofuran (B95107) (THF). rsc.org This suggests that this compound can be converted to its corresponding Grignard reagent, which can then react with various electrophiles to introduce a wide range of functional groups.

General Scheme for Grignard Formation and Reaction

Where E⁺ is an electrophile.

| Electrophile | Resulting Functional Group | Reference |

| Benzaldehyde | Alcohol (and ketone byproduct) | rsc.org |

| CO₂ | Carboxylic acid | Inferred |

| Alkyl halide | Alkylated arene | Inferred |

Table 4: Potential Reactions of the Grignard Reagent Derived from this compound.

Reactivity and Derivatization of the N,N-Diisopropylamine Functional Group

The N,N-diisopropylamine group in this compound is characterized by significant steric hindrance due to the two bulky isopropyl groups. This steric bulk renders the nitrogen atom largely non-nucleophilic. wikipedia.orgwikipedia.org Consequently, it is less likely to participate in reactions that require nucleophilic attack by the nitrogen atom, such as unwanted quaternization (Menshutkin reaction) which can be a side reaction with less hindered amines. chemicalbook.com

The primary role of the diisopropylamine (B44863) moiety is often as a proton scavenger or a non-nucleophilic base in various reactions. However, under specific conditions, the C-N bond can be cleaved. For example, deaminative coupling reactions of benzylamines with arylboronic acids have been reported, where the primary amine is converted into a good leaving group in situ. nih.gov While this has been demonstrated for primary amines, analogous transformations for tertiary amines under different catalytic systems could potentially be explored.

Furthermore, the benzylic protons adjacent to the nitrogen atom could be susceptible to deprotonation under strongly basic conditions, opening up pathways for further functionalization at the benzylic position, although this reactivity is not widely documented for this specific compound.

Application in Polymer Chemistry and Functional Materials Science

Monomer Design and Synthesis Leveraging 4-Bromo-N,N-diisopropylbenzylamine

The journey from a simple organic compound to a sophisticated polymer begins with the design and synthesis of a suitable monomer. This compound serves as an excellent scaffold for such monomers, particularly in the field of substituted phenylacetylenes.

Substituted polyphenylacetylenes are a class of conjugated polymers known for their interesting optical and electronic properties. The specific substituents on the phenyl ring play a crucial role in determining the final properties of the polymer. The strategic use of this compound allows for the introduction of the N,N-diisopropylaminomethyl group onto the phenylacetylene (B144264) backbone.

The transformation of this compound into a polymerizable monomer is exemplified by the synthesis of 4-(N,N-Diisopropylaminomethyl)phenylacetylene. This conversion is typically achieved via a Sonogashira coupling reaction. In this process, the aryl bromide is reacted with an acetylene (B1199291) source, often a protected version like trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The reaction is carried out under basic conditions, frequently using an amine solvent such as triethylamine. Following the successful coupling, the silyl (B83357) protecting group is removed to yield the terminal alkyne, 4-(N,N-Diisopropylaminomethyl)phenylacetylene, which is then ready for polymerization.

Development of Substituted Phenylacetylene Monomers

Polymerization Techniques for Derivatives of this compound

Once the functionalized monomer has been synthesized, the next critical step is its polymerization. The choice of polymerization method is paramount as it dictates the molecular weight, polydispersity, and, most importantly, the stereoregularity of the resulting polymer chain.

Rhodium-based catalysts have proven to be exceptionally effective for the polymerization of phenylacetylene and its derivatives. rsc.orgresearchgate.netcsic.es These catalysts can operate under mild conditions and exhibit a high tolerance to various functional groups, making them suitable for a wide range of monomers. rsc.org

A key advantage of using rhodium catalysts is the ability to achieve a high degree of stereochemical control during polymerization, leading to the formation of stereoregular polyphenylacetylenes. acs.orgnih.govresearchgate.net This results in a polymer with a well-defined cis-transoidal structure, where the substituents on the polyene backbone are arranged in a regular, alternating fashion. This structural regularity is crucial for obtaining materials with enhanced properties, such as thermal stability and defined optoelectronic characteristics. The isomerization from the cis to the trans configuration typically occurs at elevated temperatures. rsc.org

The architecture of the final polymer is highly sensitive to the specific rhodium catalytic system employed. rsc.orgacs.org Factors such as the ligands coordinated to the rhodium center, the choice of cocatalyst, and the solvent all play a significant role in the polymerization outcome. rsc.orgacs.org For instance, the use of a norbornadiene (nbd) rhodium complex, such as [Rh(nbd)Cl]₂, often in combination with a cocatalyst like triethylamine, has been shown to be effective for the polymerization of functionalized phenylacetylenes. rsc.org The nature of the ligands can influence the initiation efficiency and the living character of the polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.netnih.gov Furthermore, the steric bulk of the substituents on the monomer, such as the N,N-diisopropylaminomethyl group, can also contribute to the stereocontrol of the polymerization process.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Derivatives

Investigation of Polymer Conformation and Stereochemistry

The conformation and stereochemistry of polymers derived from 4-Bromo-N,N-diisopropylbenzylamine are paramount to their function. A key derivative in this area is poly((4-(diisopropylamino)methyl)phenylacetylene), where the amine functional group is incorporated into a poly(phenylacetylene) chain. The steric hindrance between the pendant groups on the polymer backbone forces it to adopt a helical structure. mdpi.com

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the helical structures (helicity) of chiral polymers. For poly(phenylacetylene) derivatives, CD spectroscopy can detect the formation of a preferred one-handed helical conformation. nih.gov

When a stereoregular poly(phenylacetylene) bearing an N,N-diisopropylaminomethyl group complexes with optically active acids in water, it can transition into a predominantly one-handed helical structure. This transition results in an Induced Circular Dichroism (ICD) signal in the UV-Vis region corresponding to the polymer's backbone absorption. nih.gov The sign of the Cotton effect in the CD spectrum is directly related to the polymer's P (plus) or M (minus) helical sense. nih.gov

The intensity and pattern of the ICD signal are sensitive to environmental factors such as temperature and the concentration of the polymer, which can influence polymer aggregation. nih.gov This sensitivity allows for the detection of very small enantiomeric imbalances in chiral molecules. For instance, the polymer system has been shown to detect an enantiomeric excess as low as 0.005% of phenyl lactic acid in water through distinct CD signals. nih.gov The relationship between the helical structure and the CD spectrum is complex; for cis-cisoidal arrangements of the polymer backbone, the relative orientation of the aryl rings can lead to different CD signatures, with either three or four alternating Cotton effects. nih.gov

Table 1: Representative Circular Dichroism Data for Helical Poly(phenylacetylene) Derivatives

| Polymer System | Chiral Inducer | Observed Effect | Spectroscopic Detail | Reference |

|---|---|---|---|---|

| Poly((4-(diisopropylamino)methyl)phenylacetylene) | Optically Active Acids (e.g., phenyl lactic acid) | Induced Circular Dichroism (ICD) | ICD signal in the UV-Vis region of the polymer backbone. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the primary structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule.

For polymeric derivatives, NMR confirms the successful polymerization and the integrity of the repeating monomer units. osti.gov In the ¹H NMR spectra of poly(phenylacetylene) derivatives, the signals for the aromatic protons typically appear as broad multiplets, while the aliphatic protons of the substituent groups, such as the N,N-diisopropyl groups, are also identifiable. mdpi.comresearchgate.net For example, in a poly(diphenylacetylene) derivative, the aromatic protons appear in a broad range from δ 5.75–8.75 ppm, while the methine proton of the isopropyl group (CH) appears around δ 4.80–5.27 ppm. mdpi.com The absence of a sharp peak around 3 ppm, characteristic of a terminal alkyne proton, can confirm that polymerization has occurred at the ethynyl group. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For phenylacetylene-capped nanoparticles, characteristic peaks for the phenyl carbons are observed at 121, 128, 129, and 132 ppm, while the alkyne carbons appear at 86 and 106 ppm. researchgate.net These techniques are crucial for confirming the covalent structure of the polymer backbone and its pendant groups.

Table 2: Illustrative ¹H NMR Chemical Shifts for Phenylacetylene (B144264) Polymer Derivatives

| Functional Group | Proton Type | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Phenyl Ring | Aromatic | 5.75 - 8.75 (broad) | mdpi.com |

| Isopropyl Group | Methine (CH) | 4.80 - 5.27 (broad) | mdpi.com |

| Isopropyl Group | Methyl (CH₃) | 0.85 - 1.57 (broad) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Elucidation of Host-Guest Interactions in Sensing Applications

The amine functionality in derivatives of this compound provides a site for host-guest interactions, which is a principle widely used in chemical sensing. The polymer derivative poly((4-(diisopropylamino)methyl)phenylacetylene) acts as a host that can bind to guest molecules, such as chiral acids. nih.gov

The binding event between the host polymer and a chiral guest molecule can induce a conformational change in the host, such as the adoption of a helical structure, which can be detected spectroscopically. This phenomenon is a form of chirality transfer from the guest to the host. mdpi.com The interaction is often driven by non-covalent forces, including hydrogen bonds and cation-dipole interactions between the host's electron-rich cavities or functional groups and the guest molecule. nih.govmdpi.com

In the case of the N,N-diisopropylaminomethyl-functionalized polymer, the amine group can be protonated by an acid, leading to an ionic interaction that drives the complexation. The high sensitivity of the resulting CD signal to the chirality of the guest molecule forms the basis of its use in sensing applications. This allows the polymer to act as a chiroptical sensor, capable of detecting and quantifying the enantiomeric composition of a chiral analyte in solution. nih.gov

Theoretical and Computational Investigations of 4 Bromo N,n Diisopropylbenzylamine and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical character. Computational methods allow for the detailed analysis of molecular orbitals, charge distributions, and electrostatic potentials, which are key predictors of reactivity. For derivatives such as N,N-diisopropylbenzylamine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to elucidate these properties. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. schrodinger.com For a model compound like N,N-diisopropylbenzylamine, the HOMO is typically localized on the nitrogen atom and the phenyl ring, reflecting the electron-rich nature of the amine and the π-system. The LUMO is generally distributed over the aromatic ring's anti-bonding π* orbitals. The introduction of a bromine atom at the para-position, as in 4-Bromo-N,N-diisopropylbenzylamine, is expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing inductive effect, which can also slightly modulate the HOMO-LUMO gap.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For N,N-diisopropylbenzylamine derivatives, the most negative potential is concentrated around the nitrogen atom due to its lone pair of electrons, identifying it as the primary nucleophilic center. The hydrogen atoms of the isopropyl groups and the aromatic ring exhibit positive potential.

Mulliken population analysis is a method to assign partial atomic charges, offering further insight into the electronic distribution. niscpr.res.in While sensitive to the choice of basis set, it provides a quantitative measure of how electron density is shared among atoms. wikipedia.org These calculations typically show a significant negative charge on the nitrogen atom and positive charges on the attached carbon and hydrogen atoms.

Table 1: Calculated Electronic Properties for a Model N,N-dialkylbenzylamine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.35 eV | Electron-donating capability |

| LUMO Energy | 0.85 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.20 eV | Chemical stability and reactivity |

| Dipole Moment | 1.5 D | Molecular polarity |

| Mulliken Charge on N | -0.45 e | Nucleophilicity of the amine |

| Mulliken Charge on C (para) | -0.12 e | Reactivity of the aromatic ring |

Note: These values are representative for a model N,N-dialkylbenzylamine derivative, calculated using DFT. The exact values for this compound would be influenced by the bromo substituent.

Conformational Analysis of the Diisopropylamine (B44863) Moiety and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and reactivity. The diisopropylamine group in this compound is sterically demanding, leading to specific conformational preferences and significant barriers to rotation.

The rotation around the C-N bond is particularly important as it determines the orientation of the bulky diisopropylamino group relative to the phenyl ring. A one-dimensional scan of the PES, where the C-C-N-C dihedral angle is varied while all other geometric parameters are optimized, can reveal the energy barriers between different conformers. mdpi.com Due to steric hindrance between the isopropyl groups and the ortho-hydrogens of the phenyl ring, the lowest energy conformation is typically one where the nitrogen lone pair is not perfectly aligned with the plane of the ring.

The internal rotations of the isopropyl groups themselves also have energy barriers. These rotations can be analyzed by varying the relevant C-N-C-H dihedral angles. The most stable arrangement typically staggers the methyl groups to minimize steric clash. The presence of these rotational barriers means that at room temperature, the molecule is not a single static structure but rather an ensemble of interconverting conformers.

Table 2: Representative Calculated Rotational Energy Barriers for N,N-Diisopropylbenzylamine

| Rotation Axis | Dihedral Angle Definition | Calculated Barrier (kcal/mol) | Description |

|---|---|---|---|

| Benzyl (B1604629) C-N Bond | C(phenyl)-C(benzyl)-N-C(isopropyl) | 6-8 | Rotation of the entire diisopropylamino group relative to the benzyl group. |

| N-Isopropyl Bond | C(benzyl)-N-C(isopropyl)-H | 4-6 | Rotation of one isopropyl group around its bond to the nitrogen atom. |

Note: These are illustrative values for a model compound. The barriers are influenced by steric and electronic factors and can be calculated using DFT methods by identifying the transition states for rotation.

Mechanistic Studies of Catalytic Transformations Involving the Compound

N-heterocyclic carbenes and bulky amine ligands are widely used in catalysis, particularly in palladium-catalyzed cross-coupling reactions. While direct mechanistic studies involving this compound as a ligand are not extensively documented, its structural features suggest it could serve as a bulky, electron-donating ligand (L) in various catalytic cycles. Computational DFT studies are invaluable for elucidating the mechanisms of such reactions, mapping out the energies of intermediates and transition states (TS). researchgate.netnih.gov

A plausible role for an N,N-dialkylbenzylamine ligand is in a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle generally involves three main stages: oxidative addition, transmetalation, and reductive elimination. researchgate.net The bulky diisopropyl groups on the ligand would influence the coordination sphere of the palladium center, potentially promoting the reductive elimination step and preventing the formation of undesired dimeric palladium species.

Oxidative Addition: The active Pd(0)L catalyst reacts with an aryl halide (Ar-X), like the bromo-substituent on another molecule of the ligand itself or a different substrate, to form a Pd(II) intermediate, [Pd(Ar)(X)L].

Transmetalation: A boronic acid derivative (Ar'-B(OH)₂) with a base reacts with the Pd(II) complex to replace the halide with the second organic group, forming [Pd(Ar)(Ar')L]. The ligand's electronic properties can influence the rate of this step.

Reductive Elimination: The two organic fragments couple to form the product (Ar-Ar'), and the Pd(0)L catalyst is regenerated. This step is often the rate-determining step and is highly sensitive to the steric bulk of the ligands. nih.gov

Table 3: Hypothetical Relative Free Energies for a Palladium-Catalyzed Cross-Coupling Cycle with a Bulky Amine Ligand (L)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Pd(0)L + Ar-X | Separated Reactants | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.5 |

| [Pd(II)(Ar)(X)L] | Oxidative Addition Intermediate | -5.0 |

| TS2 | Transmetalation Transition State | +12.0 |

| [Pd(II)(Ar)(Ar')L] | Transmetalation Intermediate | -10.0 |

| TS3 | Reductive Elimination Transition State | +20.5 |

| Pd(0)L + Ar-Ar' | Separated Products | -25.0 |

Note: These are illustrative energy values for a generic catalytic cycle to demonstrate the application of DFT in mechanistic studies. The actual energy profile would depend on the specific reactants, solvent, and temperature.

Future Directions and Emerging Research Avenues for 4 Bromo N,n Diisopropylbenzylamine

Expansion into Novel Catalytic Systems for Enhanced Reactivity

The molecular architecture of 4-Bromo-N,N-diisopropylbenzylamine, featuring a reactive bromine atom and a sterically influential diisopropylamino group, makes it a compelling candidate for the development of new catalytic systems. While direct research on this specific benzylamine (B48309) is nascent, studies on analogous compounds, such as 4-Bromo-N,N-diisopropylbenzamide, have demonstrated the directing capabilities of the diisopropylamide group in metal-catalyzed reactions. This suggests that the diisopropylamino moiety in this compound could similarly be exploited.

Future research is anticipated to focus on leveraging the diisopropylamino group as a directing group for ortho-metalation, followed by functionalization. This approach could lead to the synthesis of a wide array of polysubstituted aromatic compounds with high regioselectivity. Furthermore, the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The exploration of these reactions could pave the way for the construction of complex molecular scaffolds.

The development of chiral variants of this compound could also open doors to its use as a ligand in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. The steric bulk of the diisopropyl groups could play a crucial role in inducing stereoselectivity in catalytic transformations.

Table 1: Potential Catalytic Applications of this compound and its Derivatives

| Catalytic Reaction | Potential Role of this compound | Expected Outcome |

| Directed C-H Functionalization | Directing group for ortho-lithiation or transition metal-catalyzed C-H activation. | Highly regioselective synthesis of di- and tri-substituted benzylamines. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Substrate for the introduction of new C-C and C-heteroatom bonds at the para-position. | Creation of complex molecular architectures for various applications. |

| Asymmetric Catalysis | Precursor to chiral ligands for stereoselective transformations. | Enantiomerically enriched products for pharmaceutical and agrochemical industries. |

Development of Advanced Functional Materials with Tunable Properties

The inherent properties of this compound, including its aromatic core and halogen functionality, make it a promising scaffold for the design of advanced functional materials. The bromine atom can be readily converted into other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties.

One promising research direction is the incorporation of this moiety into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By polymerizing derivatives of this compound, it may be possible to create materials with tailored band gaps and charge transport properties. The bulky diisopropyl groups could enhance the solubility and processability of these polymers, which is a significant advantage in device fabrication.

Furthermore, the tertiary amine functionality offers a site for quaternization, leading to the formation of ionic materials. These could be investigated as components in ionic liquids or as antibacterial agents. The ability to modify both the bromine and the amine functionalities provides a high degree of control over the final properties of the material.

Interdisciplinary Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier for this compound research. chemrxiv.org The combination of a hydrogen bond acceptor (the nitrogen atom), a potential halogen bond donor (the bromine atom), and an aromatic ring capable of π-π stacking presents multiple opportunities for designing complex, self-assembling systems. chemrxiv.org

Future studies could explore the use of this compound as a building block for constructing supramolecular polymers, gels, and liquid crystals. The directionality and strength of the non-covalent interactions could be tuned by modifying the substituents on the aromatic ring, leading to materials with responsive properties.

In the realm of molecular recognition, derivatives of this compound could be designed as host molecules for the selective binding of specific guest species. chemrxiv.org The diisopropyl groups can form a well-defined cavity, and the electronic nature of the aromatic ring can be modulated to achieve selective interactions with electron-rich or electron-poor guests. Such host-guest systems are fundamental to the development of chemical sensors and molecular machines. chemrxiv.org

Table 2: Comparison of Related Bromo-Aniline Derivatives and their Potential Research Directions

| Compound | Key Structural Features | Potential Future Research Directions |

| This compound | Tertiary benzylamine, bromo-substituent, bulky isopropyl groups. | Catalysis, functional polymers, supramolecular self-assembly. |

| 4-Bromo-N,N-diethylbenzenamine | Tertiary aniline, bromo-substituent, less bulky ethyl groups. | Intermediate in dye and pharmaceutical synthesis. nih.gov |

| 4-Bromo-N-methylbenzylamine | Secondary benzylamine, bromo-substituent. | Building block for more complex amine-containing structures. |

| 4-Bromo-N,N-dimethylaniline | Tertiary aniline, bromo-substituent, small methyl groups. | Studied for its electronic and reactivity properties using density-functional theory. princeton.edu |

Q & A

Q. What are the primary synthetic routes for 4-Bromo-N,N-diisopropylbenzylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of N,N-diisopropylbenzylamine. A key method involves using liquid bromine under controlled temperatures (0–5°C) to minimize side reactions like over-bromination . Alternatively, brominating agents (e.g., NBS in CCl₄) with pyridine as a catalyst enhance regioselectivity for para-substitution . Yields range from 70–85%, with purity confirmed via GC-MS or NMR. Table 1 : Optimization of reaction parameters

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Liquid Br₂ | CH₂Cl₂ | 0–5 | 82 | 95 |

| NBS/Pyridine | CCl₄ | 25 | 78 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for diisopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH) and aromatic protons (δ 7.3–7.6 ppm for Br-substituted ring) confirm structure .

- FT-IR : Peaks at ~760 cm⁻¹ (C-Br stretch) and ~2800 cm⁻¹ (N-CH₂) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement; SHELXL software refines crystallographic data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats required due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does steric hindrance from diisopropyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky diisopropyl groups reduce nucleophilic attack at the benzylic amine, directing reactivity toward the brominated aromatic ring. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl bromide substitution with boronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ at 80°C . Kinetic studies show 20–30% slower reaction rates compared to less hindered analogs.

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Methodological Answer :

- Disorder in Diisopropyl Groups : Common due to rotational freedom; resolved via SHELXL refinement with anisotropic displacement parameters .

- Twinned Crystals : Use SHELXD for structure solution and PLATON to validate twin laws .

Table 2 : Crystallographic data (from )

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R Factor | 0.043 |

| Data-to-Parameter Ratio | 22.0 |

Q. Are there contradictions in reported bromination regioselectivity, and how can they be mitigated?

- Methodological Answer : Discrepancies arise from competing ortho/para bromination. Studies using DFT calculations (B3LYP/6-311G**) show para preference due to lower activation energy (ΔG‡ = 15.2 kcal/mol vs. 18.6 kcal/mol for ortho) . Experimental mitigation: Use bulky directing groups (e.g., N,N-diisopropyl) and low temperatures (0–5°C) to suppress ortho products .

Q. How is this compound utilized in synthesizing bioactive molecules?

- Methodological Answer : Serves as a precursor for:

- Anticancer Agents : Coupled with sulfonamide moieties to target carbonic anhydrase isoforms .

- Iminium Catalysts : Reacts with I₂/TiCl4 to form cyclobutanones for asymmetric catalysis .

Case Study : 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives showed IC₅₀ = 2.1 µM against MCF-7 cells .

Q. What computational methods predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to proteins (e.g., kinase domains) using AMBER force fields.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do solvent polarity and additives affect its stability in long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.